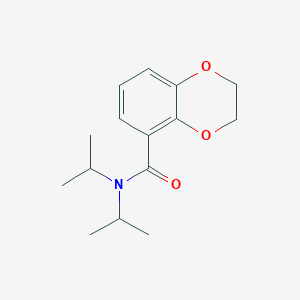
N,N-di(propan-2-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-di(propan-2-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide, also known as DPC, is a chemical compound that has been widely used in scientific research for various purposes. DPC is a member of the benzodioxane family and has a molecular formula of C16H23NO3.
作用機序
N,N-di(propan-2-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide acts as a non-competitive antagonist of the NMDA receptor by binding to the receptor's ion channel and blocking the influx of calcium ions. This action results in the inhibition of the NMDA receptor-mediated excitatory neurotransmission, which is involved in synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects:
N,N-di(propan-2-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide has been shown to have various biochemical and physiological effects in the brain. N,N-di(propan-2-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide has been shown to decrease the release of glutamate, which is the main excitatory neurotransmitter in the brain. N,N-di(propan-2-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide has also been shown to increase the release of GABA, which is the main inhibitory neurotransmitter in the brain. These effects result in the inhibition of excitatory neurotransmission and the promotion of inhibitory neurotransmission in the brain.
実験室実験の利点と制限
N,N-di(propan-2-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide has several advantages as a research tool. N,N-di(propan-2-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide is a potent and selective antagonist of the NMDA receptor, which allows for the specific inhibition of NMDA receptor-mediated neurotransmission. N,N-di(propan-2-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide is also relatively stable and can be stored for an extended period without degradation. However, N,N-di(propan-2-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide has some limitations as a research tool. N,N-di(propan-2-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide is a relatively large molecule, which can limit its ability to penetrate the blood-brain barrier and reach its target site in the brain. N,N-di(propan-2-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide also has some off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the research on N,N-di(propan-2-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide. One possible direction is the development of more potent and selective NMDA receptor antagonists based on the structure of N,N-di(propan-2-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide. Another direction is the investigation of the effects of N,N-di(propan-2-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide on other neurotransmitter systems in the brain, such as the dopamine and serotonin systems. Additionally, the development of new methods for the delivery of N,N-di(propan-2-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide to the brain could enhance its effectiveness as a research tool.
合成法
The synthesis of N,N-di(propan-2-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide involves the reaction between 3,4-methylenedioxyphenyl-2-propanone and isopropylamine in the presence of a reducing agent such as sodium borohydride. The reaction yields N-isopropyl-3,4-methylenedioxyamphetamine, which is further converted to N,N-di(propan-2-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide by reacting with oxalyl chloride and isopropylamine.
科学的研究の応用
N,N-di(propan-2-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide has been widely used in scientific research as a tool to study the function of various receptors and ion channels in the brain. N,N-di(propan-2-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide has been shown to be a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. N,N-di(propan-2-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide has also been used to study the function of the gamma-aminobutyric acid (GABA) receptor, which is the main inhibitory receptor in the brain.
特性
IUPAC Name |
N,N-di(propan-2-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-10(2)16(11(3)4)15(17)12-6-5-7-13-14(12)19-9-8-18-13/h5-7,10-11H,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCJCSDWZUUBFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=C2C(=CC=C1)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-di(propan-2-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-3-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-methylpropanamide](/img/structure/B7562398.png)
![N-[2-(difluoromethoxy)-6-methylphenyl]pyrrolidine-1-carboxamide](/img/structure/B7562413.png)
![3-(4-Fluorophenyl)-1-[(4-fluorophenyl)methyl]pyrazole](/img/structure/B7562417.png)
![(3-Aminopyrazin-2-yl)-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B7562424.png)
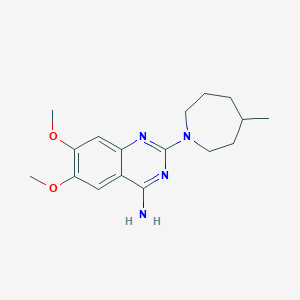
![2-methyl-3-nitro-N-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzenesulfonamide](/img/structure/B7562448.png)
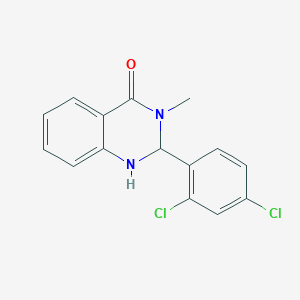
![1-Phenyl-3-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]urea](/img/structure/B7562461.png)
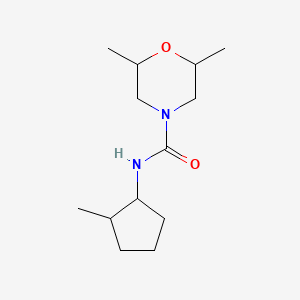
![1-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]-2-methyl-2,3-dihydroindole-5-sulfonamide](/img/structure/B7562468.png)
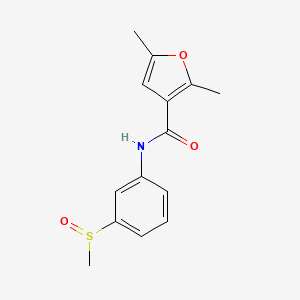

![3-(2,2-dimethylpropanoyl)-N-[(4-phenoxyphenyl)methyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B7562493.png)
